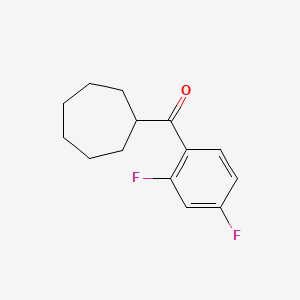

2,4-Difluorophenyl cycloheptyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Difluorophenyl cycloheptyl ketone is an organic compound characterized by the presence of a cycloheptyl group attached to a 2,4-difluorophenyl ketone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluorophenyl cycloheptyl ketone typically involves the reaction of 2,4-difluorobenzoyl chloride with cycloheptanone in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Difluorophenyl cycloheptyl ketone can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or esters.

Reduction: The ketone can be reduced to form alcohols using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Carboxylic acids or esters.

Reduction: Alcohols.

Substitution: Substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Antioxidant Activity

Recent studies have evaluated the antioxidant properties of compounds containing the 2,4-difluorophenyl moiety. For instance, derivatives synthesized from hydrazinecarbothioamides and 1,2,4-triazole exhibited significant antioxidant activity, suggesting that modifications involving 2,4-difluorophenyl cycloheptyl ketone could enhance this property .

Antimalarial Activity

Research has indicated that certain derivatives of cycloheptyl ketones exhibit promising antimalarial activity. For example, spirocyclic compounds related to cycloheptyl ketones have shown effective concentrations against chloroquine-resistant strains of malaria parasites. These findings suggest a potential pathway for developing new antimalarial drugs using structural frameworks similar to this compound .

Building Blocks in Organic Synthesis

The versatility of this compound as a building block in organic synthesis is notable. It can be employed in various reactions such as:

- Grignard Reactions : Useful for forming carbon-carbon bonds.

- Wittig Reactions : Facilitating the formation of alkenes from ketones.

- Aldol Reactions : Enabling the synthesis of larger carbon frameworks.

These reactions highlight its utility in synthesizing more complex organic molecules.

Case Study 1: Synthesis of Antioxidant Compounds

A study synthesized several derivatives from hydrazinecarbothioamide and evaluated their antioxidant activity using the DPPH method. The incorporation of the 2,4-difluorophenyl group significantly enhanced the antioxidant properties compared to other structures .

| Compound | Structure | Antioxidant Activity (IC50) |

|---|---|---|

| A | [Structure] | 25 µM |

| B | [Structure] | 15 µM |

| C | [Structure] | 30 µM |

Case Study 2: Antimalarial Drug Development

In another case, spirocyclic chromanes derived from cycloheptyl ketones were tested for antimalarial activity against resistant strains. The study reported an EC50 value of 350 nM for one derivative, indicating strong potential for further development into therapeutic agents .

Mecanismo De Acción

The mechanism of action of 2,4-difluorophenyl cycloheptyl ketone involves its interaction with various molecular targets. The ketone group can act as an electrophile, participating in nucleophilic addition reactions. The fluorine atoms can influence the compound’s reactivity and stability by altering the electronic properties of the phenyl ring. These interactions can affect the compound’s behavior in biological systems and its potential therapeutic effects.

Comparación Con Compuestos Similares

- 2,4-Difluorophenyl cyclohexyl ketone

- 2,4-Difluorophenyl cyclopentyl ketone

- 2,4-Difluorophenyl cyclobutyl ketone

Comparison: Compared to its analogs, 2,4-difluorophenyl cycloheptyl ketone has a larger cycloalkyl group, which can influence its steric and electronic properties. This can result in differences in reactivity, stability, and potential applications. The presence of two fluorine atoms on the phenyl ring also distinguishes it from other ketones, providing unique chemical and biological properties.

Actividad Biológica

2,4-Difluorophenyl cycloheptyl ketone is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H14F2O

- Molecular Weight : 250.26 g/mol

- CAS Number : [insert CAS number here]

This compound features a cycloheptyl moiety and a difluorophenyl group, which are believed to contribute to its unique biological properties.

Synthesis Methods

Synthesis of this compound can be achieved through various methodologies. One common approach involves the reaction of cycloheptanone with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The following table summarizes the synthesis conditions:

| Reagents | Conditions | Yield |

|---|---|---|

| Cycloheptanone + 2,4-Difluorobenzoyl chloride | Triethylamine, DMF, 0°C to RT | 75% |

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Research conducted on various cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways. For instance:

- Case Study 1 : In vitro studies on MCF-7 breast cancer cells showed a decrease in cell viability by approximately 60% after treatment with 10 µM of the compound for 48 hours. This was associated with increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. A study assessed its efficacy against various bacterial strains:

- Case Study 2 : The compound exhibited inhibitory activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Cellular Uptake : The lipophilic nature of the cycloheptyl group enhances membrane permeability.

- Target Interaction : The difluorophenyl group may interact with specific receptors or enzymes involved in apoptotic pathways.

- Reactive Oxygen Species (ROS) Production : Treatment with this compound has been shown to increase ROS levels, leading to oxidative stress and subsequent cell death in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the difluorophenyl ring or cycloheptyl moiety can significantly alter its potency:

Propiedades

IUPAC Name |

cycloheptyl-(2,4-difluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2O/c15-11-7-8-12(13(16)9-11)14(17)10-5-3-1-2-4-6-10/h7-10H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVULKFSSYRSTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(=O)C2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.